molecular formula C30H49N11O5 B15130938 L-Ornithinamide, L-arginyl-N-[5-[[(2S)-4-amino-2-[(1H-indol-3-ylacetyl)amino]-1,4-dioxobutyl]amino]pentyl]-(9CI)

L-Ornithinamide, L-arginyl-N-[5-[[(2S)-4-amino-2-[(1H-indol-3-ylacetyl)amino]-1,4-dioxobutyl]amino]pentyl]-(9CI)

Cat. No.: B15130938
M. Wt: 643.8 g/mol
InChI Key: VGLQSZURURGWJT-XWGVYQGASA-N
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Description

L-Ornithinamide, L-arginyl-N-[5-[[(2S)-4-amino-2-[(1H-indol-3-ylacetyl)amino]-1,4-dioxobutyl]amino]pentyl]- (9CI) is a complex organic compound that features an indole nucleus. Indole derivatives are known for their diverse biological activities and clinical applications

Preparation Methods

The synthesis of L-Ornithinamide, L-arginyl-N-[5-[[(2S)-4-amino-2-[(1H-indol-3-ylacetyl)amino]-1,4-dioxobutyl]amino]pentyl]- (9CI) involves multiple steps, including the formation of the indole nucleus and subsequent functionalization. The synthetic routes typically involve:

Chemical Reactions Analysis

L-Ornithinamide, L-arginyl-N-[5-[[(2S)-4-amino-2-[(1H-indol-3-ylacetyl)amino]-1,4-dioxobutyl]amino]pentyl]- (9CI) undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole nucleus, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them into alcohols.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole nucleus. Common reagents include halogens and nitrating agents.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

L-Ornithinamide, L-arginyl-N-[5-[[(2S)-4-amino-2-[(1H-indol-3-ylacetyl)amino]-1,4-dioxobutyl]amino]pentyl]- (9CI) has several scientific research applications:

Mechanism of Action

The mechanism of action of L-Ornithinamide, L-arginyl-N-[5-[[(2S)-4-amino-2-[(1H-indol-3-ylacetyl)amino]-1,4-dioxobutyl]amino]pentyl]- (9CI) involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound binds to specific receptors and enzymes, modulating their activity.

    Pathways Involved: It affects signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

L-Ornithinamide, L-arginyl-N-[5-[[(2S)-4-amino-2-[(1H-indol-3-ylacetyl)amino]-1,4-dioxobutyl]amino]pentyl]- (9CI) can be compared with other indole derivatives:

    Similar Compounds: Indole-3-acetic acid, tryptophan, and serotonin are some examples of similar compounds.

Properties

Molecular Formula

C30H49N11O5

Molecular Weight

643.8 g/mol

IUPAC Name

(2S)-N-[5-[[(2S)-5-amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]pentanoyl]amino]pentyl]-2-[[2-(1H-indol-3-yl)acetyl]amino]butanediamide

InChI

InChI=1S/C30H49N11O5/c31-12-6-11-23(41-27(44)21(32)9-7-15-38-30(34)35)28(45)36-13-4-1-5-14-37-29(46)24(17-25(33)42)40-26(43)16-19-18-39-22-10-3-2-8-20(19)22/h2-3,8,10,18,21,23-24,39H,1,4-7,9,11-17,31-32H2,(H2,33,42)(H,36,45)(H,37,46)(H,40,43)(H,41,44)(H4,34,35,38)/t21-,23-,24-/m0/s1

InChI Key

VGLQSZURURGWJT-XWGVYQGASA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)CC(=O)N[C@@H](CC(=O)N)C(=O)NCCCCCNC(=O)[C@H](CCCN)NC(=O)[C@H](CCCN=C(N)N)N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(=O)NC(CC(=O)N)C(=O)NCCCCCNC(=O)C(CCCN)NC(=O)C(CCCN=C(N)N)N

Origin of Product

United States

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